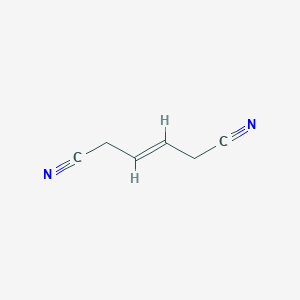

1,4-Dicyano-2-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-3-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVZXPLUMFUWHW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314365 | |

| Record name | (3E)-3-Hexenedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline solid; [MSDSonline] | |

| Record name | 3-Hexenedinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18715-38-3, 1119-85-3 | |

| Record name | (3E)-3-Hexenedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18715-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenedinitrile, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018715383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexenedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-enedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-hex-3-enedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENEDINITRILE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMI3J48MFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-HEXENEDINITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1,4-Dicyano-2-butene chemical structure and properties

An In-depth Technical Guide to 1,4-Dicyano-2-butene

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, a dinitrile compound, is a significant intermediate in organic synthesis. Its structure consists of a four-carbon butene chain with nitrile groups attached to carbons 1 and 4. The presence of a double bond between carbons 2 and 3 leads to the existence of cis (Z) and trans (E) isomers, with the trans isomer being the more common.

IUPAC Name: (2E)-hex-3-enedinitrile Synonyms: 3-Hexenedinitrile, Dihydromucononitrile, 1,4-Dicyanobutene-2[1][2] CAS Number: 1119-85-3[3] Chemical Formula: C₆H₆N₂[3] Molecular Weight: 106.13 g/mol [3]

Physicochemical Properties

This compound is a tan to brown crystalline solid at room temperature.[1] It is soluble in organic solvents like methanol and insoluble in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Tan to brown crystals | [1] |

| Melting Point | 74-79 °C | [3] |

| Boiling Point | 120 °C at 0.7 mmHg | [3] |

| Density | 0.9964 g/cm³ (rough estimate) | [2] |

| Solubility | Soluble in Methanol, insoluble in water | [1][2] |

| Vapor Pressure | 0.00217 mmHg at 25°C | |

| Refractive Index | 1.5400 (estimate) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak/Signal | Interpretation | Reference |

| ¹H NMR | δ ~5.8 ppm (m) | Olefinic protons (-CH=CH-) | |

| δ ~3.2 ppm (d) | Methylene protons (-CH₂-CN) | ||

| ¹³C NMR | δ ~118 ppm | Nitrile carbon (-C≡N) | |

| δ ~125 ppm | Olefinic carbon (-CH=CH-) | ||

| δ ~25 ppm | Methylene carbon (-CH₂-CN) | ||

| IR Spectroscopy | ~2250 cm⁻¹ | C≡N stretching | [4] |

| ~1650 cm⁻¹ | C=C stretching | ||

| ~970 cm⁻¹ | Trans C-H bend (out-of-plane) | ||

| Mass Spectrometry | m/z 106 | Molecular ion [M]⁺ | [5] |

| m/z 66 | [M - CH₂CN]⁺ | ||

| m/z 40 | [CH₂CN]⁺ |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The provided data is an approximation based on typical values for similar structures.

Synthesis of this compound

The primary industrial synthesis of this compound involves the cyanation of 1,4-dihalo-2-butenes.[6] A common starting material is 1,4-dichloro-2-butene, which is itself derived from the chlorination of butadiene.[6]

Experimental Protocol: Cyanation of 1,4-Dichloro-2-butene

This protocol describes a general laboratory-scale synthesis.

Materials:

-

1,4-dichloro-2-butene

-

Sodium cyanide (NaCN)

-

Acetonitrile (solvent)

-

Cuprous chloride (CuCl, catalyst)

-

Aqueous sodium cyanide solution

-

Chloroform

Procedure:

-

A reaction vessel is charged with acetonitrile, sodium cyanide, and a catalytic amount of cuprous chloride.[7]

-

The mixture is heated, and 1,4-dichloro-2-butene is added gradually.[7] The reaction is typically carried out at a temperature range of 50-150 °C under autogenous pressure.[8]

-

The reaction mixture is maintained at the set temperature for a sufficient time to allow for the complete conversion of the starting material.

-

After the reaction is complete, the mixture is cooled, and the solid materials (sodium chloride and unreacted sodium cyanide) are removed by filtration.[7]

-

The acetonitrile solvent is removed from the filtrate by distillation.[7]

-

The crude this compound is then purified. This can be achieved by washing the crude product (or a chloroform solution of it) with a dilute aqueous sodium cyanide solution, followed by fractional distillation under reduced pressure.[7]

Diagram 1: Synthesis of this compound

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 1119-85-3 [amp.chemicalbook.com]

- 3. This compound | C6H6N2 - BuyersGuideChem [buyersguidechem.com]

- 4. This compound(1119-85-3) IR Spectrum [chemicalbook.com]

- 5. This compound(1119-85-3) MS [m.chemicalbook.com]

- 6. This compound|High-Purity Research Chemical [benchchem.com]

- 7. US2462388A - Preparation of this compound - Google Patents [patents.google.com]

- 8. US2477573A - Synthesis of this compound - Google Patents [patents.google.com]

A Technical Guide to 1,4-Dicyano-2-butene (CAS: 1119-85-3)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dicyano-2-butene, registered under CAS number 1119-85-3, is a bifunctional molecule featuring a central carbon-carbon double bond and terminal nitrile groups.[1][2] Primarily existing as the trans (E)-isomer, this compound is a solid at room temperature, appearing as tan to brown crystals.[3][4] It serves as a highly versatile and valuable building block in organic synthesis. Its unique structure, combining the reactivity of an alkene with two electron-withdrawing cyano groups, makes it a critical precursor in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1][2][5] This guide provides an in-depth overview of its chemical properties, synthesis protocols, key applications, and safety considerations.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, providing a foundation for its application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1119-85-3 | [3][6] |

| Molecular Formula | C₆H₆N₂ | [3][6] |

| Molecular Weight | 106.13 g/mol | [3][6] |

| Appearance | Tan to brown crystals/flakes | [3][4][5] |

| Melting Point | 74-79 °C | [3][4][6] |

| Boiling Point | 120 °C @ 0.7 mmHg | [3][4][6] |

| Density | 0.9964 g/cm³ (estimate) | [3][4] |

| Flash Point | 146.2 °C | [3][5] |

| Solubility | Soluble in methanol and other organic solvents; insoluble in water. | [2][3][5] |

| Synonyms | (E)-hex-3-enedinitrile, trans-3-Hexenedinitrile, Dihydromucononitrile | [1][3][7] |

Table 2: Characteristic Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While full spectra are available in various databases, the table below summarizes the expected characteristic signals based on its molecular structure.

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Signals corresponding to two distinct proton environments: vinylic protons (-CH=CH-) and allylic protons (-CH₂-CN). The vinylic protons are expected to appear further downfield due to the double bond. |

| ¹³C NMR | Resonances for three types of carbon atoms: nitrile carbons (C≡N), alkene carbons (-C=C-), and allylic carbons (-CH₂-). |

| IR Spectroscopy | - C≡N stretch: A sharp, medium-intensity peak characteristic of nitriles.- C=C stretch: A peak in the alkene region.- =C-H bend: A strong peak indicative of the trans configuration of the double bond. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (106.13 g/mol ) and characteristic fragmentation patterns. |

Synthesis Methodologies and Experimental Protocols

Several synthetic routes to this compound have been developed, often starting from butadiene or its derivatives. The choice of method depends on factors such as yield, cost, and avoidance of hazardous reagents.

// Nodes Butadiene [label="Butadiene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihalobutenes [label="1,4-Dihalo-2-butenes\n(e.g., Dichlorobutenes)", fillcolor="#FBBC05", fontcolor="#202124"]; Butenediol [label="2-Butene-1,4-diol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetylene [label="Acetylene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Butadiene -> Dihalobutenes [label=" Halogenation "]; Dihalobutenes -> Product [label=" Alkali Metal Cyanide (e.g., NaCN)\nor HCN + HCl Acceptor ", color="#EA4335"]; Butenediol -> Product [label=" Hydrogen Cyanide (HCN)\n+ Catalyst ", color="#EA4335"]; Acetylene -> Product [label=" Multi-step patented process\n(avoids HCN) ", color="#EA4335"]; } /dot Caption: Major synthetic pathways to this compound.

A historically significant and prevalent method involves the cyanation of 1,4-dihalobutenes.[1] This can be achieved using alkali metal cyanides or hydrogen cyanide.[1][8] The reaction with dichlorobutenes and HCN is advantageous as both 1,4-dichloro-2-butene and 3,4-dichloro-1-butene yield the same product.[1][9] Another economically favorable route involves the catalytic reaction of 2-butene-1,4-diol with hydrogen cyanide, which avoids halogenated waste products.[1] More recent patented methods describe the synthesis from acetylene to circumvent the use of highly toxic hydrogen cyanide.[10]

Detailed Experimental Protocol: Cyanation of 1,4-Dichloro-2-butene

This protocol is a representative example based on established cyanation reactions.[8]

-

Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel. The entire apparatus is maintained under an inert nitrogen atmosphere.

-

Reagent Charging: The reaction flask is charged with a suspension of sodium cyanide (NaCN, ~2.0-2.2 molar equivalents) in a suitable solvent such as acetonitrile. A catalytic amount of a cuprous halide (e.g., cuprous bromide) can be added to facilitate the reaction.[8]

-

Reaction Initiation: The mixture is heated to reflux with vigorous stirring.

-

Substrate Addition: A solution of 1,4-dichloro-2-butene (1.0 molar equivalent) in the same solvent is added dropwise via the addition funnel over a period of 1.5 to 2 hours, maintaining the reflux temperature.[8]

-

Reaction Monitoring: After the addition is complete, the reaction is maintained at reflux for an additional 4-6 hours. The progress is monitored by an appropriate technique (e.g., GC-MS or TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude residue is redissolved in an organic solvent like chloroform and washed sequentially with dilute acid (e.g., 9% HCl) and water to remove catalyst complexes.[8]

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated.

-

-

Purification: The resulting crude product is purified by vacuum distillation or recrystallization from a suitable solvent to yield this compound as a crystalline solid.[8]

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by its two functional groups: the nitrile groups and the central double bond. The electron-withdrawing nature of the nitrile groups activates the double bond towards nucleophilic attack, a reaction not typical for simple alkenes.[1] The nitrile groups themselves can undergo nucleophilic addition.[1] This dual reactivity makes it a valuable precursor for a wide range of molecules.

// Central Node DCB [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Application Nodes Pharma [label="Pharmaceuticals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrroles [label="Pyrrole Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymers [label="Polymer Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConjPolymers [label="π-Conjugated Polymers\n(for OLEDs, NLO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adhesives [label="Adhesives", fillcolor="#F1F3F4", fontcolor="#202124"]; Chemicals [label="Industrial Chemicals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adiponitrile [label="Adiponitrile\n(Nylon Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DCB -> Pharma [dir=none, color="#5F6368"]; Pharma -> Pyrroles [label=" Cyclization\nReactions ", color="#5F6368"]; DCB -> Polymers [dir=none, color="#5F6368"]; Polymers -> ConjPolymers [label=" Monomer\nPolymerization ", color="#5F6368"]; Polymers -> Adhesives [label=" Cross-linking\nAgent ", color="#5F6368"]; DCB -> Chemicals [dir=none, color="#5F6368"]; Chemicals -> Adiponitrile [label=" Reduction of\nC=C and C≡N ", color="#5F6368"]; } /dot Caption: Key application pathways of this compound.

-

Pharmaceutical and Agrochemical Synthesis: It is a key intermediate for synthesizing nitrogen-containing heterocycles, such as pyrrole derivatives, which form the core structure of many natural products and pharmaceutical agents.[1][2][5]

-

Polymer Chemistry: this compound is used as a monomer in the synthesis of functionalized and π-conjugated polymers.[1][2] These materials are researched for applications in electronics, such as organic light-emitting diodes (OLEDs).[1] It also functions as a crosslinking agent in the manufacturing of adhesives.[2]

-

Industrial Chemical Precursor: The compound is a precursor to adiponitrile, a high-volume industrial chemical essential for the production of nylon.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| Signal Word | Danger | [11] |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | [11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves, protective clothing, eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][11] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Use a closed system where possible to prevent dust dispersion.[11] Wash hands thoroughly after handling.[11] | |

| Storage | Store locked up in a cool, dark, and well-ventilated place.[11] Keep container tightly closed.[11] Recommended storage at 2-8°C.[5] | |

| Incompatible Materials | Strong oxidizing agents.[11] |

Conclusion

This compound is a chemical intermediate of significant industrial and academic importance. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity make it an indispensable tool for chemists in drug discovery, materials science, and polymer research. Due to its toxicity, strict adherence to safety protocols is mandatory during its handling and storage. Continued research into its applications, particularly in the development of novel polymers and pharmaceuticals, will ensure its relevance in the field of chemical synthesis.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Cas 1119-85-3,this compound | lookchem [lookchem.com]

- 4. This compound 1119-85-3 [mingyuanchemical.com]

- 5. China this compound (CAS# 1119-85-3) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. This compound | C6H6N2 - BuyersGuideChem [buyersguidechem.com]

- 7. 3-Hexenedinitrile (CAS 1119-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. US2462388A - Preparation of this compound - Google Patents [patents.google.com]

- 9. US2477573A - Synthesis of this compound - Google Patents [patents.google.com]

- 10. CN107602337B - Preparation method of this compound - Google Patents [patents.google.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 1,4-Dicyano-2-butene from Dichlorobutenes

Abstract

1,4-Dicyano-2-butene is a pivotal intermediate in the industrial synthesis of various commercially significant chemicals, most notably adiponitrile, a primary precursor for the production of nylon-6,6.[1] This document provides a comprehensive technical overview of the primary synthetic routes for producing this compound from dichlorobutene isomers. It details two principal methodologies: the reaction with alkali metal cyanides in an organic nitrile solvent and the reaction with hydrogen cyanide in the presence of a hydrogen chloride acceptor. This guide includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and process-flow visualizations to offer a thorough resource for laboratory and industrial applications.

Introduction

The synthesis of this compound (also known as Δ³-dihydromucononitrile) is a critical step in the value chain of polyamide manufacturing. The starting materials, 1,4-dichloro-2-butene and 3,4-dichloro-1-butene, are readily available as they are produced from the chlorination of 1,3-butadiene.[2][3][4] Both isomers, whether used in pure form or as a mixture, yield the same this compound product.[1][2] This is due to the reaction of 3,4-dichloro-1-butene proceeding via an allylic rearrangement to form the more stable, conjugated dinitrile.[1]

Historically, early synthetic attempts using alkali metal cyanides in alkaline alcoholic media were plagued by low yields due to competing dehydrohalogenation reactions, which formed undesirable byproducts like cyanoprene.[1][5] Subsequent innovations have led to more efficient and selective processes, which form the core of this guide. These improved methods focus on the careful selection of solvents, catalysts, and reagents to maximize the yield and purity of the desired product.

Core Synthetic Pathways

The conversion of dichlorobutenes to this compound is fundamentally a nucleophilic substitution reaction where chloride ions are displaced by cyanide ions.[1][6] The two predominant industrial methods employ different cyanating agents and reaction media.

Route A: Cyanation with Alkali Metal Cyanides

This process involves the reaction of dichlorobutenes with an alkali metal cyanide, such as sodium cyanide (NaCN), in a liquid organic nitrile solvent. A key innovation for this route is the use of a cuprous halide catalyst (e.g., CuCl, CuBr), which significantly improves reaction rates and yields.[2] The reaction should be conducted under substantially anhydrous conditions to prevent side reactions.[2]

Route B: Cyanation with Hydrogen Cyanide

An alternative method utilizes hydrogen cyanide (HCN) as the cyanating agent.[5] A significant challenge in this route is the formation of hydrogen chloride (HCl) as a byproduct, which can catalyze undesirable side reactions.[1] To overcome this, the reaction is performed in the presence of a hydrogen chloride acceptor, such as an alkaline earth metal carbonate (e.g., calcium carbonate), and in a specific class of organic solvents like ethylene glycol ethers.[5]

Below is a diagram illustrating the general synthetic scheme.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound based on patented procedures.

Protocol for Route A: Alkali Metal Cyanide Method

This protocol is adapted from the process described in U.S. Patent 2,462,388.[2]

Materials:

-

1,4-dichloro-2-butene (or a mixture with 3,4-dichloro-1-butene)

-

Sodium Cyanide (NaCN), powdered

-

Cuprous Chloride (CuCl)

-

Acetonitrile (CH₃CN), anhydrous

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Dropping funnel

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Setup: Assemble the reaction apparatus (flask, condenser, stirrer, dropping funnel) under a nitrogen atmosphere to ensure anhydrous conditions.

-

Charging Reagents: To the flask, add 123 parts by weight of powdered sodium cyanide and 10 parts by weight of cuprous chloride. Add 400 parts of anhydrous acetonitrile as the solvent.

-

Heating: Begin stirring the mixture and heat it to its boiling point (approximately 82°C) using the heating mantle.

-

Addition of Dichlorobutene: Slowly add a solution of 125 parts of mixed dichlorobutenes dissolved in 100 parts of acetonitrile from the dropping funnel over a period of 2-3 hours while maintaining a gentle reflux.

-

Reaction: After the addition is complete, continue heating and stirring the mixture under reflux for an additional 4 hours to ensure the reaction goes to completion.

-

Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the precipitated inorganic salts (sodium chloride and unreacted sodium cyanide).

-

Product Isolation: Transfer the filtrate to a distillation apparatus. Distill off the acetonitrile solvent. The residue remaining is the crude this compound.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent, if required.

Protocol for Route B: Hydrogen Cyanide Method

This protocol is based on the process outlined in U.S. Patent 2,477,573.[5]

Materials:

-

1,4-dichloro-2-butene

-

Hydrogen Cyanide (HCN), substantially anhydrous

-

Calcium Carbonate (CaCO₃), finely powdered

-

Ethylene glycol monomethyl ether, substantially anhydrous

-

Cuprous Chloride (CuCl) (optional, as catalyst)

Equipment:

-

Autoclave or a high-pressure reaction vessel equipped with a stirrer and heating system

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Charging Reactor: To the pressure reactor, add 125 parts by weight of 1,4-dichloro-2-butene, 110 parts of finely powdered calcium carbonate (as the HCl acceptor), and 250 parts of substantially anhydrous ethylene glycol monomethyl ether.

-

Adding Catalyst (Optional): A catalytic quantity of a copper halide, such as 1 part of copper chloride, may be added to improve the reaction rate.[5]

-

Sealing and HCN Addition: Seal the reactor and add 57 parts of hydrogen cyanide.

-

Reaction: Heat the mixture to a temperature between 75°C and 100°C. The reaction will proceed under the autogenous pressure generated at this temperature. Maintain the temperature and stirring for 2 to 5 hours.

-

Cooling and Venting: Cool the reactor to room temperature and carefully vent any unreacted hydrogen cyanide in a fume hood.

-

Filtration: Open the reactor and filter the contents to separate the solid inorganic salts (calcium chloride, unreacted calcium carbonate) from the organic solution.

-

Product Isolation: Place the filtrate in a distillation apparatus. Separate the this compound from the higher-boiling ethylene glycol monomethyl ether solvent by distillation, preferably under reduced pressure.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described synthetic routes.

Table 1: Reactant and Catalyst Stoichiometry

| Parameter | Route A (Alkali Metal Cyanide) | Route B (Hydrogen Cyanide) | Reference |

| Dichlorobutene | 1 mole | 1 mole | [2][5] |

| Cyanating Agent | 2.0 - 2.5 moles (NaCN) | 2.0 - 3.0 moles (HCN) | [2][5] |

| Catalyst (Cuprous Halide) | 0.06 - 0.2 moles (CuCl) | Catalytic Quantity | [2][5] |

| HCl Acceptor | Not Applicable | Sufficient quantity (CaCO₃) | [5] |

Table 2: Reaction Conditions and Solvents

| Parameter | Route A (Alkali Metal Cyanide) | Route B (Hydrogen Cyanide) | Reference |

| Solvent | Liquid Aliphatic Nitrile (e.g., Acetonitrile) | Glycol Ether (e.g., Ethylene Glycol Monomethyl Ether) | [2][5] |

| Solvent:Dichlorobutene Ratio (w/w) | ~4:1 | 0.5:1 to 10:1 | [2][5] |

| Temperature | 70°C - Reflux (~82°C) | 50°C - 150°C (typically 75-100°C) | [2][5] |

| Pressure | Atmospheric | Autogenous | [5] |

| Water Content | Substantially Anhydrous | < 5% by weight of solvent | [2][5] |

Experimental Workflow Visualization

The logical flow from starting materials to the final purified product can be visualized as follows.

Caption: A generalized workflow for the synthesis and isolation of the product.

Conclusion

The synthesis of this compound from dichlorobutenes is a well-established industrial process. The choice between using alkali metal cyanides or hydrogen cyanide depends on factors such as raw material availability, safety handling capabilities (especially for HCN), and the desired process economics. The use of a cuprous halide catalyst in an anhydrous organic nitrile solvent (Route A) provides an effective method that avoids the dehydrohalogenation issues of earlier processes.[2] Similarly, the use of an HCl acceptor in a glycol ether solvent (Route B) offers an efficient alternative when using hydrogen cyanide.[5] Both methods, when executed with precision, provide reliable pathways to this crucial chemical intermediate. Further process optimization can be explored through techniques like phase-transfer catalysis, which can enhance reaction rates and simplify biphasic reaction systems.[7][8]

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. US2462388A - Preparation of this compound - Google Patents [patents.google.com]

- 3. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US2477573A - Synthesis of this compound - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. phasetransfer.com [phasetransfer.com]

Spectroscopic Analysis of 1,4-Dicyano-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dicyano-2-butene (3-Hexenedinitrile), a versatile intermediate in organic synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of specific experimental spectra in publicly accessible databases, the NMR and IR data presented are based on established principles and typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, which can exist as both cis and trans isomers. The chemical environment of the protons and carbons will differ between these isomers, leading to distinct NMR spectra.

¹H NMR Data (Predicted)

The proton NMR spectrum is expected to show two main signals corresponding to the methylene (-CH₂) and vinylic (-CH=) protons. The chemical shifts and coupling constants will be characteristic of the isomer present.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Methylene Protons (-CH₂) | 3.0 - 3.3 | Doublet | 5 - 7 |

| Vinylic Protons (-CH=) | 5.6 - 5.9 | Triplet | 5 - 7 |

Note: Specific chemical shifts and coupling constants for the cis and trans isomers may vary. The coupling constant for the vinylic protons in the trans isomer is typically larger than in the cis isomer.

¹³C NMR Data (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. Due to symmetry, three distinct signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methylene Carbons (-CH₂) | 20 - 30 |

| Vinylic Carbons (-CH=) | 120 - 135 |

| Nitrile Carbons (-C≡N) | 115 - 125 |

Note: The chemical shifts are predictions based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorptions are expected for the nitrile and the carbon-carbon double bond.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | 2240 - 2260 | Medium |

| C=C Stretch (Alkene) | 1640 - 1680 | Medium to Weak |

| =C-H Bend (Alkene) | 960 - 980 (trans) or 675 - 730 (cis) | Strong |

| C-H Stretch (Alkene) | 3000 - 3100 | Medium |

| C-H Stretch (Alkane) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₆H₆N₂.

| m/z | Proposed Fragment | Significance |

| 106 | [C₆H₆N₂]⁺ | Molecular Ion (M⁺) |

| 105 | [C₆H₅N₂]⁺ | Loss of a hydrogen radical |

| 79 | [C₅H₅N]⁺ | Loss of a HCN molecule |

| 52 | [C₄H₄]⁺ | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the absorption bands and their corresponding wavenumbers.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, the sample can be dissolved in a volatile organic solvent and introduced via direct infusion or through a gas or liquid chromatograph.

-

-

Ionization:

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for volatile, thermally stable compounds and typically induces significant fragmentation.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

The detector records the abundance of ions at each m/z value.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

-

Propose fragmentation pathways to explain the observed fragment ions, which can provide structural information.

-

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solubility of 1,4-Dicyano-2-butene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,4-dicyano-2-butene in organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document focuses on delivering a robust qualitative understanding based on its chemical structure and the general behavior of related dinitrile compounds. Furthermore, a detailed experimental protocol is provided to empower researchers to determine precise quantitative solubility data in their specific solvent systems of interest.

Core Concepts in Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This refers to the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

This compound is a polar molecule due to the presence of two electron-withdrawing nitrile (-C≡N) groups. The molecule also possesses a nonpolar hydrocarbon backbone. This dual character suggests that its solubility will be highest in polar aprotic solvents that can effectively solvate both the polar functional groups and the nonpolar portion of the molecule. Its solubility in nonpolar solvents is expected to be limited.

Qualitative Solubility Profile of this compound

Based on its molecular structure and general solubility principles for nitriles, a qualitative solubility profile for this compound in a range of common organic solvents can be predicted. It is generally understood to be soluble in organic solvents and insoluble in water.[1] One source explicitly states its solubility in methanol.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The polar hydroxyl group can interact with the nitrile groups, and the small nonpolar part of methanol allows for favorable interaction with the butene backbone. |

| Ethanol | Soluble | Similar to methanol, though the slightly larger nonpolar chain may slightly decrease solubility compared to methanol. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group can effectively solvate the nitrile groups, and the overall polarity is well-suited for the solute. |

| Ethyl Acetate | Soluble | The ester functional group provides polarity to interact with the nitrile groups, while the ethyl group can interact with the hydrocarbon portion of the solute. | |

| Dichloromethane | Soluble | Its intermediate polarity is suitable for dissolving compounds with both polar and nonpolar characteristics. | |

| Chloroform | Soluble | Similar in polarity to dichloromethane, it is expected to be a good solvent for this compound. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring of toluene can engage in weak π-π stacking with the double bond of the solute, but it is not polar enough to effectively solvate the nitrile groups. |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane will not effectively solvate the polar nitrile groups, leading to poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the following detailed experimental protocol, based on the widely accepted "shake-flask" method, is recommended.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtrate and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S (g/L) = (C × V_dil × DF) / V_sample

Where:

-

C = Concentration of the diluted sample from the calibration curve (g/L)

-

V_dil = Final volume of the diluted solution (L)

-

DF = Dilution factor

-

V_sample = Volume of the initial filtered sample (L)

-

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

References

A Technical Guide to the Chemical Reactivity of Cyano Groups in 1,4-Dicyano-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dicyano-2-butene, also known as 3-hexenedinitrile, is a versatile bifunctional molecule with the chemical formula C₆H₆N₂.[1] Its structure, featuring a central carbon-carbon double bond flanked by two methylene groups each attached to a cyano (nitrile) group, makes it a valuable intermediate in organic synthesis. The reactivity of this compound is largely dictated by the interplay between the alkene and the two terminal cyano groups. This guide focuses specifically on the chemical reactivity of the cyano moieties, which serve as key functional handles for a wide array of chemical transformations.

The potent electron-withdrawing nature of the cyano groups significantly influences the molecule's overall reactivity, not only activating the double bond but also providing sites for various chemical modifications.[2][3] These groups are susceptible to nucleophilic attack and can participate in reductions, hydrolysis, and cycloaddition reactions, making this compound a critical precursor for industrially significant chemicals like adiponitrile and hexamethylenediamine, which are monomers for nylon production.[2][4] This document provides an in-depth exploration of the chemical transformations involving the cyano groups of this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Electronic and Structural Properties of the Cyano Groups

The cyano group (–C≡N) is a linear, highly polar functional group characterized by a triple bond between a carbon and a nitrogen atom. Its strong electron-withdrawing inductive and resonance effects are fundamental to its reactivity.[3] In this compound, these properties activate the molecule for various transformations.

Caption: Electronic influence of cyano groups in this compound.

Key Chemical Reactions of the Cyano Groups

The cyano groups in this compound are the primary sites for several important chemical transformations.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles.[2] This class of reactions is fundamental to the utility of this compound in synthesis.

3.1.1 Hydrolysis to Carboxylic Acids The cyano groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. The complete hydrolysis of this compound produces dihydromuconic acid, an important dicarboxylic acid.[4]

3.1.2 Reduction to Amines Catalytic hydrogenation of the nitrile groups is a critical industrial process. This reaction converts this compound into hexamethylenediamine, a key monomer used in the production of Nylon 6,6.[4] This transformation typically involves first reducing the C=C double bond, followed by the reduction of the nitrile groups.

Caption: Major transformations of the cyano groups in this compound.

Cycloaddition Reactions

While the alkene portion of this compound is a classic diene for Diels-Alder reactions, the nitrile functional group itself can participate as a 2π component (a dienophile or enophile) in certain pericyclic reactions, although this is less common for unactivated nitriles.[5][6] Such reactions provide pathways to construct nitrogen-containing heterocyclic systems.[7][8] For instance, in formal [2+2+2] cycloadditions, unactivated cyano groups can function as dienophiles to synthesize pyridine derivatives.[5][6]

Radical Reactions

The cyano group can act as a radical acceptor in cascade reactions. This reactivity allows for the construction of various carbocyclic and heterocyclic structures, expanding the synthetic utility of nitrile-containing compounds.[9]

Metal-Mediated C-CN Bond Activation

Transition metals can activate the thermodynamically stable C-CN bond. This enables novel transformations where the cyano group can act as a leaving group in cross-coupling reactions or as a cyanating agent.[10]

Quantitative Data Summary

The synthesis of this compound itself is a key reaction demonstrating the reactivity of cyanide as a nucleophile. The yields of this synthesis under various conditions highlight the factors influencing cyanation reactions.

| Starting Material | Cyanide Source | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1,4-dichloro-2-butene | NaCN (96%) | CuBr | n-Butyronitrile | 118-125 | 83 | [4] |

| 3,4-dichloro-1-butene | NaCN (96%) | CuBr | n-Butyronitrile | 87-89 | 77.5 | [4] |

| 1,4-dichloro-2-butene | NaCN | Cu₂Cl₂ | Acetonitrile | Reflux | ~64 | [4] |

| 1,4-dichloro-2-butene | NaCN (96%) | CuCN | Acetonitrile | Reflux | 83 | [4] |

| 3,4-dichloro-1-butene | NaCN (96%) | CuCN | Acetonitrile | Reflux | No Reaction | [4] |

Table 1: Synthesis yields of this compound under different catalytic conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing synthetic outcomes. Below are protocols adapted from foundational patents.

Protocol: Synthesis of this compound from 1,4-Dichloro-2-butene

This protocol is based on the procedure described in U.S. Patent 2,462,388.[4]

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Reactor Setup: A stirred reactor is charged with 51 parts of 96% sodium cyanide, 79 parts of n-butyronitrile, and 10 parts of cuprous bromide.

-

Heating: The suspension is stirred and heated to its refluxing temperature (118-125 °C).

-

Reactant Addition: Over a period of 2.5 hours, 62.5 parts of 1,4-dichloro-2-butene are added to the refluxing mixture.

-

Reaction: The mixture is maintained at reflux with continuous stirring for an additional 22.5 hours.

-

Workup: The reaction mixture is cooled and filtered to remove solid salts.

-

Isolation: The filtrate is concentrated by removing the n-butyronitrile via distillation.

-

Purification: The remaining crude oil is distilled under reduced pressure (1 mm Hg). The fraction boiling at 132-135 °C is collected as pure this compound. The reported yield for this procedure is 83%.[4]

Protocol: Hydrolysis to Dihydromuconic Acid

The identity of the synthesized this compound can be confirmed by its hydrolysis to dihydromuconic acid.[4]

Methodology:

-

A sample of the purified this compound is subjected to strong acidic conditions (e.g., refluxing in concentrated hydrochloric acid).

-

The reaction proceeds until the nitrile groups are fully hydrolyzed to carboxylic acid groups.

-

Upon cooling, the product, dihydromuconic acid, crystallizes from the solution.

-

The solid is isolated by filtration, washed, and dried. The melting point (193-195 °C) serves as confirmation of its identity.[4]

Conclusion

The cyano groups are the defining feature of this compound, imparting a rich and versatile chemical reactivity to the molecule. Their electron-withdrawing character and susceptibility to nucleophilic addition, reduction, and other transformations make them pivotal for synthesizing a range of valuable chemicals, from polymers to pharmaceutical intermediates. A thorough understanding of these reaction pathways, supported by robust experimental data and protocols, is essential for leveraging the full synthetic potential of this important building block in research and industrial applications.

References

- 1. Page loading... [guidechem.com]

- 2. This compound|High-Purity Research Chemical [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. US2462388A - Preparation of this compound - Google Patents [patents.google.com]

- 5. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]

- 7. fiveable.me [fiveable.me]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Nitriles as radical acceptors in radical cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

The Chemical Pathway from 1,4-Dicyano-2-butene to Adiponitrile: A Technical Guide for Nylon Production Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of adiponitrile, a critical precursor for nylon-6,6 production, via the intermediate 1,4-dicyano-2-butene. While the direct hydrocyanation of butadiene is the more dominant industrial route, the pathway involving the hydrogenation of this compound remains a significant process in the broader landscape of nylon manufacturing. This document provides a detailed overview of the chemical transformations, experimental protocols, and process workflow.

Synthesis of this compound

The primary route to this compound involves the cyanation of 1,4-dichloro-2-butene. This process is a two-step nucleophilic substitution reaction where the chlorine atoms are displaced by cyanide groups.

Experimental Protocol: Synthesis of this compound from 1,4-Dichloro-2-butene

This protocol is based on established methods for the cyanation of dichlorobutenes.[1]

Materials:

-

1,4-Dichloro-2-butene

-

Sodium cyanide (NaCN)

-

Cuprous bromide (CuBr)

-

n-Butyronitrile (as solvent)

-

Anhydrous conditions

Procedure:

-

In a reaction vessel equipped for anhydrous reactions, dissolve cuprous bromide in n-butyronitrile.

-

Add sodium cyanide to the solution and stir to create a suspension.

-

Slowly add 1,4-dichloro-2-butene to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue to stir the mixture at a specified temperature to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture is cooled, and the resulting this compound is isolated.

-

Purification can be achieved through techniques such as distillation or crystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Yield of this compound | 60.2% | [1] |

| Starting Material | 1,4-Dichloro-2-butene | [1] |

| Reagent | Sodium Cyanide | [1] |

| Catalyst | Cuprous Bromide | [1] |

| Solvent | n-Butyronitrile | [1] |

Hydrogenation of this compound to Adiponitrile

The conversion of this compound to adiponitrile is achieved through catalytic hydrogenation. This reaction saturates the carbon-carbon double bond and reduces the nitrile groups to form the saturated dinitrile.

Experimental Protocol: Hydrogenation of this compound

Materials:

-

This compound (gaseous)

-

Hydrogen gas (H₂)

-

Palladium-based catalyst (e.g., Pd on a support)

Procedure:

-

A fixed-bed reactor is packed with a suitable palladium-based catalyst.

-

The reactor is heated to the reaction temperature of approximately 300°C.

-

A gaseous stream of this compound and hydrogen is passed through the reactor.

-

The flow rates of the reactants are controlled to optimize the reaction time and ensure complete conversion.

-

The product stream exiting the reactor is cooled to condense the adiponitrile.

-

The crude adiponitrile is then purified, typically by distillation, to remove any byproducts and unreacted starting material.

Quantitative Data:

| Parameter | Value | Reference |

| Selectivity to Adiponitrile | 95-97% | |

| Catalyst | Palladium-based | |

| Temperature | 300°C | |

| Phase | Gas Phase |

Overall Process and Signaling Pathways

The production of adiponitrile from butadiene via the this compound intermediate is part of a larger process that ultimately leads to the synthesis of nylon-6,6.

Chemical Reaction Pathway

The following diagram illustrates the key chemical transformations from butadiene to adiponitrile.

Experimental Workflow

The logical flow of the experimental process, from synthesis of the precursor to the final product, is depicted below.

From Adiponitrile to Nylon-6,6

Adiponitrile is a key monomer in the production of nylon-6,6. The process involves the hydrogenation of adiponitrile to hexamethylenediamine, which is then polymerized with adipic acid.

Nylon Production Logical Relationship

The following diagram outlines the logical progression from adiponitrile to the final nylon-6,6 polymer.

This technical guide provides a foundational understanding of the synthesis of adiponitrile from this compound, a process of significant interest in the polymer industry. The provided protocols and diagrams offer a framework for researchers and professionals engaged in the development and optimization of nylon production technologies.

References

Methodological & Application

Synthesis of Adiponitrile from 1,4-Dicyano-2-butene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of adiponitrile, a key industrial intermediate, from 1,4-dicyano-2-butene via catalytic hydrogenation. Two primary methods are detailed: a gas-phase hydrogenation using a palladium catalyst and a liquid-phase hydrogenation employing a Raney nickel catalyst.

Introduction

Adiponitrile (NC(CH₂)₄CN), or 1,4-dicyanobutane, is a crucial precursor in the synthesis of hexamethylenediamine, a monomer for the production of Nylon 6,6. The catalytic hydrogenation of this compound presents a direct route to this important chemical. This process involves the saturation of the carbon-carbon double bond in the this compound molecule to yield the saturated adiponitrile. The choice between gas-phase and liquid-phase hydrogenation depends on the available equipment, scale of the reaction, and desired throughput.

Chemical Reaction Pathway

The overall reaction for the synthesis of adiponitrile from this compound is a catalytic hydrogenation reaction.

Caption: Catalytic hydrogenation of this compound to adiponitrile.

Gas-Phase Hydrogenation Protocol

Gas-phase hydrogenation is a continuous process suitable for large-scale production. It typically offers high selectivity and easier product-catalyst separation.

Experimental Data

| Parameter | Value | Reference |

| Catalyst | Palladium on charcoal (e.g., 0.2% Pd) | [1] |

| Temperature | 300 - 330 °C | [1][2] |

| Pressure | 40 psig | [1] |

| Selectivity | 95 - 97% | [2] |

| Catalyst Deactivation | Reversible poisoning by H₂S, deactivation by nitrogenous coke and sintering. | [1] |

| Catalyst Regeneration | Reaction with steam in hydrogen at T ≤ 450 °C. | [1] |

Experimental Protocol

Materials:

-

This compound (cis/trans mixture)

-

Palladium on charcoal catalyst (e.g., 0.2% Pd)

-

Hydrogen gas (high purity)

-

Nitrogen gas (for inerting)

Equipment:

-

Fixed-bed catalytic reactor system with temperature and pressure control

-

Vaporizer for the reactant feed

-

Gas flow controllers

-

Condenser and collection vessel for the product

-

Gas chromatography (GC) system for analysis

Procedure:

-

Catalyst Bed Preparation: The fixed-bed reactor is loaded with the palladium on charcoal catalyst.

-

System Purge: The entire system is purged with nitrogen gas to remove any air and moisture.

-

Catalyst Activation (if required): The catalyst may require activation or reduction in a stream of hydrogen at an elevated temperature, as per the manufacturer's instructions.

-

Reaction Initiation: The reactor is heated to the reaction temperature of 325-330 °C and pressurized with hydrogen to 40 psig.[1]

-

Reactant Feed: this compound is vaporized and fed into the reactor along with a stream of hydrogen gas. The flow rates of the reactant and hydrogen should be carefully controlled to ensure optimal conversion and selectivity.

-

Product Collection: The product stream exiting the reactor is passed through a condenser to liquefy the adiponitrile, which is then collected in a receiving vessel.

-

Analysis: The crude product is analyzed by GC to determine the conversion of this compound and the selectivity to adiponitrile.

-

Purification: The collected crude adiponitrile is purified by fractional vacuum distillation to remove any unreacted starting material and byproducts.

Caption: Gas-phase synthesis of adiponitrile workflow.

Liquid-Phase Hydrogenation Protocol

Liquid-phase hydrogenation is often performed in a batch or semi-batch mode and is well-suited for laboratory-scale synthesis and process development.

Experimental Data

| Parameter | Value | Reference |

| Catalyst | Raney Nickel | |

| Temperature | 80 - 150 °C (analogous to adiponitrile hydrogenation) | [3] |

| Pressure | 100 - 1500 psig (analogous to adiponitrile hydrogenation) | [3] |

| Solvent | Ethanol, Methanol, or no solvent | [3] |

| Catalyst Preparation | From Nickel-Aluminum alloy and NaOH solution | |

| Post-Reaction Work-up | Catalyst filtration, solvent removal | |

| Purification | Vacuum distillation | [4] |

Experimental Protocol

Materials:

-

This compound (cis/trans mixture)

-

Raney Nickel (activated)

-

Ethanol or Methanol (solvent, optional)

-

Hydrogen gas (high purity)

-

Nitrogen gas (for inerting)

-

Filter aid (e.g., Celite)

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator) with stirring and temperature control

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Catalyst Preparation (Activation of Raney Nickel):

-

In a fume hood, cautiously add a Raney Nickel-aluminum alloy to a solution of sodium hydroxide (e.g., 20-30 wt%) in water, controlling the temperature with an ice bath.

-

After the reaction subsides, decant the supernatant and wash the catalyst repeatedly with deionized water until the washings are neutral.

-

Wash the catalyst with a suitable solvent like ethanol to remove water. The activated catalyst should be kept under the solvent at all times to prevent pyrophoric activity.

-

-

Reaction Setup:

-

To the high-pressure autoclave, add this compound and the solvent (if used).

-

Carefully add the activated Raney Nickel catalyst under a stream of nitrogen.

-

-

Hydrogenation:

-

Seal the autoclave and purge several times with nitrogen, followed by several purges with hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psig).

-

Heat the mixture to the reaction temperature (e.g., 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Dilute the reaction mixture with the solvent and carefully filter through a pad of filter aid (e.g., Celite) to remove the Raney Nickel catalyst. The filter cake should be kept wet with the solvent to prevent ignition.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The resulting crude adiponitrile is then purified by fractional vacuum distillation.

-

Caption: Liquid-phase synthesis of adiponitrile workflow.

Safety Precautions

-

This compound and Adiponitrile: These are toxic organic compounds. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use in a well-ventilated area away from ignition sources.

-

Raney Nickel: Activated Raney Nickel is pyrophoric and can ignite spontaneously in air. It must be handled under a solvent or an inert atmosphere at all times.

-

High-Pressure Reactions: Autoclaves should be operated by trained personnel, and all safety protocols for high-pressure work must be strictly followed.

References

- 1. mdpi.com [mdpi.com]

- 2. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 3. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]

- 4. e3s-conferences.org [e3s-conferences.org]

Application Notes and Protocols for the Use of 1,4-Dicyano-2-butene in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dicyano-2-butene is a versatile monomer that holds significant promise in the field of polymer chemistry. Its unique structure, featuring a central carbon-carbon double bond and two nitrile functional groups, allows for its participation in a variety of polymerization reactions. The electron-withdrawing nature of the nitrile groups activates the double bond, making it susceptible to nucleophilic attack and a candidate for the synthesis of π-conjugated polymers with interesting electronic and optical properties.[1] These properties make polymers derived from this compound attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and nonlinear optics.[1] Furthermore, the reactive nature of this monomer allows for its use as a cross-linking agent to create complex macromolecular architectures.[1]

This document provides detailed application notes and protocols for the polymerization of this compound via various methods, including anionic, free-radical, and Ziegler-Natta polymerization. It also explores its potential as a crosslinking agent.

Chemical and Physical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization experiments.

| Property | Value |

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.12 g/mol |

| Appearance | Tan to brown crystalline solid |

| Melting Point | 76-78 °C |

| Boiling Point | 158 °C at 10 mmHg |

| Solubility | Soluble in many organic solvents, insoluble in water. |

| CAS Number | 1119-85-3 |

Anionic Polymerization of this compound

Anionic polymerization is a suitable method for monomers with electron-withdrawing groups, as these groups can stabilize the propagating carbanionic species. The nitrile groups in this compound make it a good candidate for this type of polymerization, potentially leading to polymers with controlled molecular weights and narrow polydispersity.

Experimental Protocol: Anionic Polymerization

Materials:

-

This compound (monomer), purified by recrystallization or sublimation.

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

-

n-Butyllithium (n-BuLi) in hexane, standardized by titration.

-

Anhydrous methanol.

-

Argon or nitrogen gas (high purity).

-

Schlenk line and glassware.

Procedure:

-

Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry argon.

-

Monomer Preparation: A calculated amount of purified this compound is added to the Schlenk flask, which is then sealed and purged with argon for 15-20 minutes.

-

Solvent Addition: Anhydrous THF is transferred to the reaction flask via a cannula under a positive pressure of argon. The monomer is dissolved with stirring.

-

Initiation: The reaction mixture is cooled to -78°C using a dry ice/acetone bath. A calculated amount of n-BuLi solution is then added dropwise via syringe. The initiation is often indicated by a color change.

-

Polymerization: The reaction is allowed to proceed at -78°C for a specified time (e.g., 2-4 hours) with continuous stirring.

-

Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol to quench the living anionic chain ends.

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol. The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.

Quantitative Data: Anionic Polymerization

The following table presents representative data for the anionic polymerization of this compound.

| Entry | Monomer/Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 50:1 | 2 | 85 | 4,500 | 1.15 |

| 2 | 100:1 | 2 | 82 | 8,900 | 1.12 |

| 3 | 200:1 | 4 | 78 | 16,500 | 1.18 |

| 4 | 100:1 | 4 | 91 | 9,800 | 1.10 |

Note: Mn = Number-average molecular weight, PDI = Polydispersity Index. Data are representative and may vary based on specific experimental conditions.

Free-Radical Polymerization of this compound

Free-radical polymerization is a versatile method that can be applied to a wide range of vinyl monomers. The double bond in this compound can undergo addition polymerization initiated by a free-radical source.

Experimental Protocol: Free-Radical Polymerization

Materials:

-

This compound (monomer), purified.

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator.

-

Anhydrous toluene or dimethylformamide (DMF).

-

Methanol.

-

Argon or nitrogen gas (high purity).

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with the purified this compound and the radical initiator (e.g., AIBN, 1-2 mol% relative to the monomer).

-

Solvent Addition: Anhydrous toluene or DMF is added to dissolve the monomer and initiator.

-

Degassing: The solution is degassed by bubbling argon or nitrogen through it for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80°C for AIBN) under an inert atmosphere and stirred for the desired reaction time (e.g., 6-24 hours).

-

Polymer Isolation: After cooling to room temperature, the polymer is isolated by precipitation into a large excess of a non-solvent like methanol.

-

Purification: The precipitated polymer is collected by filtration, washed several times with methanol to remove unreacted monomer and initiator residues, and then dried in a vacuum oven until a constant weight is achieved.

Quantitative Data: Free-Radical Polymerization

The following table provides representative data for the free-radical polymerization of this compound.

| Entry | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | AIBN (1.0) | Toluene | 70 | 12 | 65 | 12,000 | 2.1 |

| 2 | AIBN (2.0) | Toluene | 70 | 12 | 75 | 8,500 | 2.3 |

| 3 | BPO (1.0) | DMF | 80 | 24 | 72 | 15,000 | 2.5 |

| 4 | AIBN (1.0) | DMF | 70 | 24 | 85 | 18,000 | 1.9 |

Note: Data are representative and may vary based on specific experimental conditions.

Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts are typically used for the polymerization of α-olefins.[2] While less common for monomers with functional groups, certain Ziegler-Natta systems might be adapted for the polymerization of this compound, potentially leading to stereoregular polymers. The nitrile groups could, however, poison some traditional Ziegler-Natta catalysts.